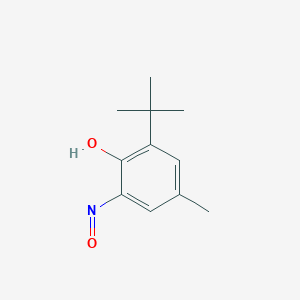
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- is an organic compound with a complex structure It is a derivative of phenol, where the phenolic hydrogen is replaced by a 2-(1,1-dimethylethyl) group, a methyl group at the 4-position, and a nitroso group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- typically involves multiple steps. One common method starts with the nitration of 2-(1,1-dimethylethyl)-4-methylphenol to introduce the nitroso group at the 6-position. This reaction is usually carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(1,1-dimethylethyl)-4-methyl-6-nitrophenol.
Reduction: Formation of 2-(1,1-dimethylethyl)-4-methyl-6-aminophenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- can be compared with other similar compounds such as:
Phenol, 2-(1,1-dimethylethyl)-4-methyl-: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
Phenol, 2-(1,1-dimethylethyl)-4-nitroso-: Lacks the methyl group, which may affect its steric properties and reactivity.
Phenol, 2-(1,1-dimethylethyl)-6-nitroso-: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.
The presence of both the methyl and nitroso groups in Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- makes it unique in terms of its chemical and biological properties.
Properties
CAS No. |
59919-21-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-6-nitrosophenol |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(11(2,3)4)10(13)9(6-7)12-14/h5-6,13H,1-4H3 |
InChI Key |
KLXOANCTENWKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

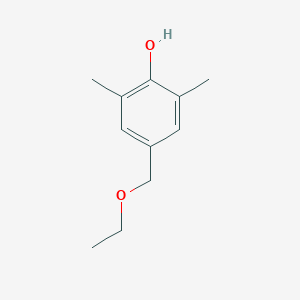
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
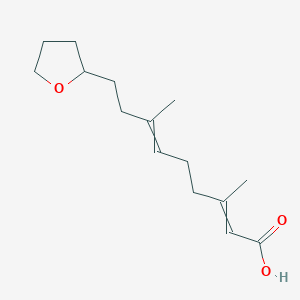
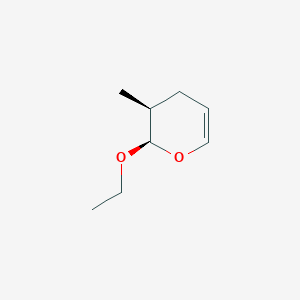

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
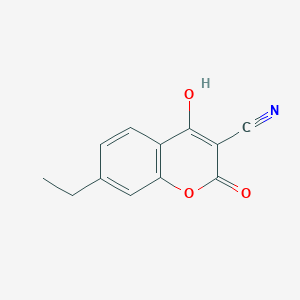
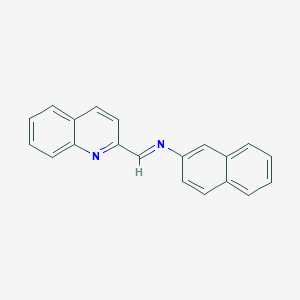

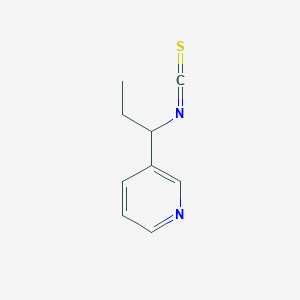
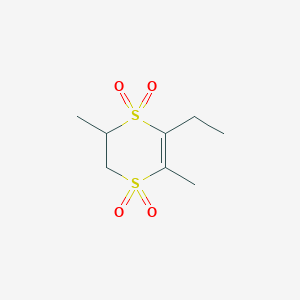
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
